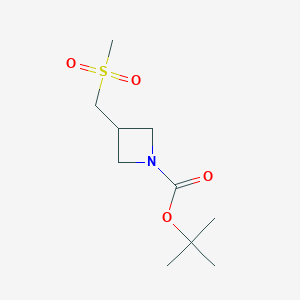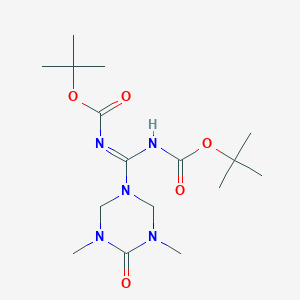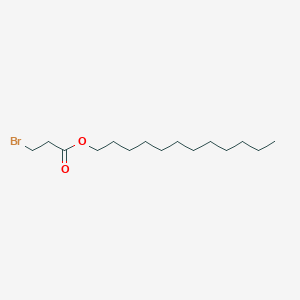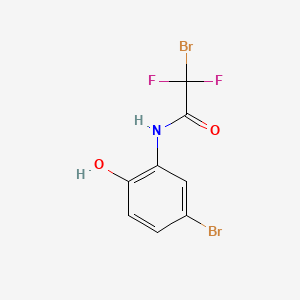
2,6-Bis(benzyloxy)-3,5-dibromopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(benzyloxy)-3,5-dibromopyridine: is a chemical compound with the molecular formula C19H15Br2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine atoms and phenylmethoxy groups in its structure makes it a compound of interest in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(benzyloxy)-3,5-dibromopyridine typically involves the bromination of 2,6-bis(phenylmethoxy)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and ensure selective bromination at the 3 and 5 positions of the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 2,6-Bis(benzyloxy)-3,5-dibromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 3,5-diamino-2,6-bis(phenylmethoxy)pyridine can be formed.
Oxidation Products: Pyridine N-oxides with phenylmethoxy groups.
Reduction Products: Debrominated pyridine derivatives.
科学的研究の応用
Chemistry: 2,6-Bis(benzyloxy)-3,5-dibromopyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In biological research, this compound is used to study the interactions of brominated pyridine derivatives with biological targets.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for use in the synthesis of polymers, dyes, and other industrial products .
作用機序
The mechanism of action of 2,6-Bis(benzyloxy)-3,5-dibromopyridine involves its interaction with molecular targets through its bromine atoms and phenylmethoxy groups. These functional groups can form covalent bonds or non-covalent interactions with target molecules, leading to various biological and chemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
2,6-Dibromopyridine: A simpler brominated pyridine derivative with similar reactivity but lacking the phenylmethoxy groups.
3,5-Dibromo-2,6-dimethoxypyridine: A compound with methoxy groups instead of phenylmethoxy groups, leading to different chemical properties and reactivity.
Uniqueness: 2,6-Bis(benzyloxy)-3,5-dibromopyridine is unique due to the presence of both bromine atoms and phenylmethoxy groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
3,5-dibromo-2,6-bis(phenylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br2NO2/c20-16-11-17(21)19(24-13-15-9-5-2-6-10-15)22-18(16)23-12-14-7-3-1-4-8-14/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDGWFYFWNTKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=N2)OCC3=CC=CC=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-AMINO-2-METHYL-3-[(TRIPHENYLMETHYL)SULFANYL]PROPANOIC ACID](/img/structure/B8265507.png)

![2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]isoindole-1,3-dione](/img/structure/B8265522.png)

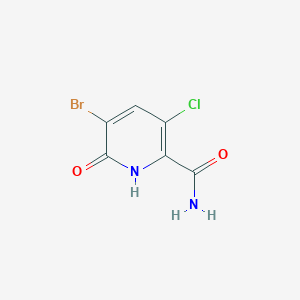

![Methyl 4-amino-1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B8265559.png)
